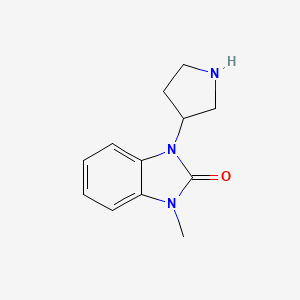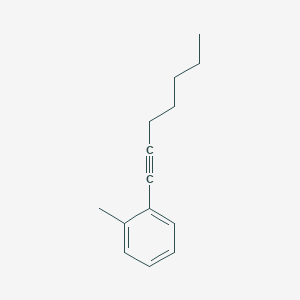
Benzene, 1-(1-heptynyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-heptynyl)-2-methyl-: is an organic compound with the molecular formula C15H20 It is a derivative of benzene, where a heptynyl group and a methyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-heptynyl)-2-methyl- typically involves the alkylation of benzene with 1-heptyne. This reaction can be catalyzed by transition metals such as palladium or nickel. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Benzene, 1-(1-heptynyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-(1-heptynyl)-2-methyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4, HNO3).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
- Halogens (Cl2, Br2)
- Acids (H2SO4, HNO3)
- Oxidizing agents (KMnO4, CrO3)
- Reducing agents (H2, Pd/C)
Major Products:
- Halogenated derivatives
- Carboxylic acids
- Ketones
- Reduced alkenes or alkanes
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(1-heptynyl)-2-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of alkyl-substituted benzene derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: While not widely used in medicine, derivatives of Benzene, 1-(1-heptynyl)-2-methyl- could be explored for their potential pharmacological properties. Research may focus on their effects on cellular pathways and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-heptynyl)-2-methyl- involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The heptynyl group can participate in reactions that modify the benzene ring, leading to the formation of various derivatives. These reactions often involve the formation of cationic intermediates, which then undergo further transformations .
Comparaison Avec Des Composés Similaires
- Benzene, 1-(1-heptynyl)-4-methyl-
- 1-Phenyl-1-heptyne
Comparison: Benzene, 1-(1-heptynyl)-2-methyl- is unique due to the position of the heptynyl and methyl groups on the benzene ring. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes. For example, the presence of the methyl group in the ortho position relative to the heptynyl group can influence the compound’s electrophilic aromatic substitution reactions, making it distinct from its para-substituted counterpart .
Propriétés
Numéro CAS |
64146-63-0 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-hept-1-ynyl-2-methylbenzene |
InChI |
InChI=1S/C14H18/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-6H2,1-2H3 |
Clé InChI |
KIRBDEGMAYAQNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



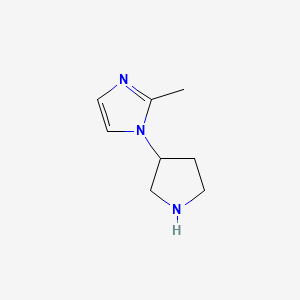

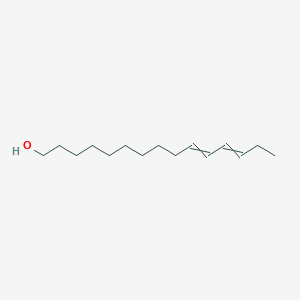


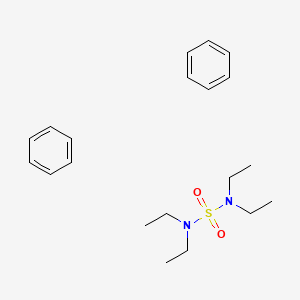
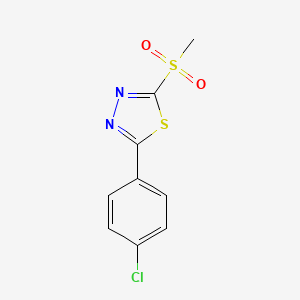


![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)


